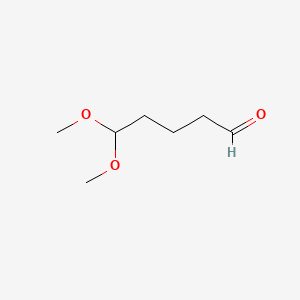

5,5-dimethoxypentanal

CAS No.: 50789-30-5

Cat. No.: VC7977353

Molecular Formula: C7H14O3

Molecular Weight: 146.18 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 50789-30-5 |

|---|---|

| Molecular Formula | C7H14O3 |

| Molecular Weight | 146.18 g/mol |

| IUPAC Name | 5,5-dimethoxypentanal |

| Standard InChI | InChI=1S/C7H14O3/c1-9-7(10-2)5-3-4-6-8/h6-7H,3-5H2,1-2H3 |

| Standard InChI Key | USXHLNDEUDDSKZ-UHFFFAOYSA-N |

| SMILES | COC(CCCC=O)OC |

| Canonical SMILES | COC(CCCC=O)OC |

Introduction

Structural Interpretation and Nomenclature Challenges

-

Cyclic Hemiacetal Formation: The compound may exist as a cyclic hemiacetal, where the aldehyde reacts with a vicinal hydroxyl group to form a ring, with methoxy groups stabilizing the structure. For example, 5,5-dimethoxy-2-hydroxypentanal could cyclize to a furanose-like derivative .

-

Branched Isomer: A branched structure, such as 4,4-dimethoxy-3-methylbutanal, might be misnamed as 5,5-dimethoxypentanal due to numbering errors. Such discrepancies are common in complex nomenclature .

-

Non-Linear Backbone: The compound could adopt a non-linear arrangement, such as a spiro or bicyclic system, though no direct analogs are documented in the provided sources .

Synthetic Routes and Reactivity

While no explicit synthesis of 5,5-dimethoxypentanal is reported, analogous methodologies for acetals and protected aldehydes offer plausible pathways:

Acetalization of Glutaraldehyde

Glutaraldehyde (1,5-pentanedial), a related dialdehyde, undergoes acetal formation with methanol under acidic conditions . Applying this to pentanal:

Grignard Alkylation

A Grignard reagent (e.g., CH₃MgBr) could react with a masked aldehyde, followed by deprotection:

This method aligns with strategies for branched aldehydes .

Physicochemical Properties (Theoretical)

Using computational models and analogs like 5,5-dimethylhexane-1,3-dione and 2,5-dimethylhexane , key properties can be extrapolated:

Challenges and Future Directions

The absence of empirical data on 5,5-dimethoxypentanal highlights gaps in synthetic organic chemistry. Priorities include:

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume